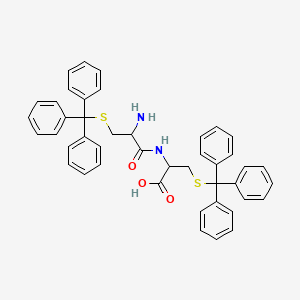
s-Tritylcysteinyl-s-tritylcysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
s-Tritylcysteinyl-s-tritylcysteine is a compound known for its significant biological and chemical properties. It is a derivative of s-Trityl-l-cysteine, which is recognized for its anticancer activity due to its potent inhibitory effect on human mitotic kinesin Eg5 . This compound contains two trityl groups attached to cysteine residues, making it a unique and valuable molecule in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Tritylcysteinyl-s-tritylcysteine typically involves the protection of cysteine residues with trityl groups. The process begins with the reaction of cysteine with trityl chloride in the presence of a base such as triethylamine. This reaction results in the formation of s-Trityl-l-cysteine. The subsequent step involves the coupling of two s-Trityl-l-cysteine molecules using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors facilitates the efficient production of this compound.
化学反応の分析
Types of Reactions
s-Tritylcysteinyl-s-tritylcysteine undergoes various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The trityl groups can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for deprotection of trityl groups.
Major Products Formed
Oxidation: Formation of disulfide-linked cysteine derivatives.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of deprotected cysteine or other functionalized derivatives.
科学的研究の応用
s-Tritylcysteinyl-s-tritylcysteine has diverse applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a protecting group for thiol functionalities.
Biology: Studied for its role in inhibiting kinesin Eg5, which is crucial for mitotic spindle formation.
Industry: Utilized in the development of novel therapeutic agents and as a tool in chemical biology research.
作用機序
s-Tritylcysteinyl-s-tritylcysteine exerts its effects primarily by inhibiting the activity of kinesin Eg5. This inhibition prevents the separation of duplicated centrosomes and the formation of bipolar spindles, leading to cell cycle arrest in the M phase. The compound binds to the catalytic domain of Eg5, inhibiting its ATPase activity and blocking mitotic progression . This mechanism makes it a potent anticancer agent.
類似化合物との比較
Similar Compounds
s-Trityl-l-cysteine: Known for its anticancer activity and inhibition of kinesin Eg5.
s-Trityl-l-histidine: A derivative used as a scaffold for developing SIRT2 inhibitors.
Uniqueness
s-Tritylcysteinyl-s-tritylcysteine is unique due to its dual trityl protection, which enhances its stability and allows for specific functionalization. Its ability to inhibit kinesin Eg5 with high potency makes it a valuable compound in cancer research and therapeutic development .
特性
CAS番号 |
35959-69-4 |
|---|---|
分子式 |
C44H40N2O3S2 |
分子量 |
708.9 g/mol |
IUPAC名 |
2-[(2-amino-3-tritylsulfanylpropanoyl)amino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C44H40N2O3S2/c45-39(31-50-43(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35)41(47)46-40(42(48)49)32-51-44(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30,39-40H,31-32,45H2,(H,46,47)(H,48,49) |
InChIキー |
LFEFTIFZIBYSGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
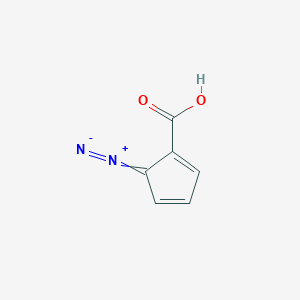
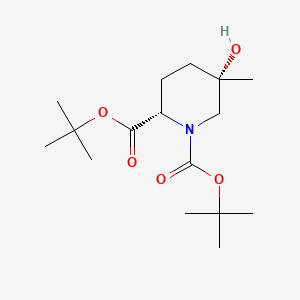
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)



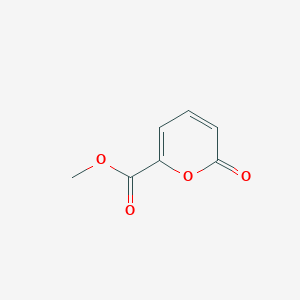
![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)
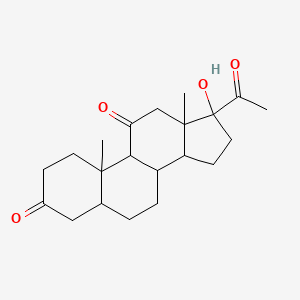
![4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate](/img/structure/B14009261.png)
![2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14009268.png)
